2-Ceftazidime is a third-generation cephalosporin antibiotic. [, , ] Cephalosporins are a class of β-lactam antibiotics that act as bactericidal agents by inhibiting bacterial cell wall synthesis. [, ] 2-Ceftazidime exhibits activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. [, ] It is frequently employed in research settings to study antibiotic resistance mechanisms, bacterial evolution, and the development of novel antimicrobial agents.
2-CeftazidiMe is a derivative of ceftazidime, a broad-spectrum cephalosporin antibiotic used primarily for treating infections caused by Gram-negative bacteria. Ceftazidime itself is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against various pathogens. The compound 2-CeftazidiMe has been synthesized to enhance the antimicrobial properties of ceftazidime and to explore its potential in overcoming resistance mechanisms in bacteria.
Ceftazidime was first introduced in the 1980s and has since been a staple in treating serious infections. The development of derivatives like 2-CeftazidiMe aims to improve efficacy and reduce side effects. Research into this compound has been documented in various studies focusing on its synthesis, characterization, and biological activity .
2-CeftazidiMe falls under the classification of cephalosporins, specifically as a third-generation cephalosporin antibiotic. It is designed to target bacterial infections effectively, particularly those resistant to other antibiotics.
The synthesis of 2-CeftazidiMe typically involves modifying the core structure of ceftazidime through various chemical reactions. One common method includes the acylation of the amino group on the thiazole ring with different acyl chlorides, such as acetyl chloride or chloroacetyl chloride, leading to new derivatives .
The molecular structure of 2-CeftazidiMe is derived from ceftazidime's structure but includes modifications that enhance its antimicrobial properties. The core structure retains the β-lactam ring essential for its antibacterial activity.
2-CeftazidiMe can undergo several chemical reactions typical for β-lactam antibiotics:
The mechanism of action for 2-CeftazidiMe involves binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits transpeptidation, a critical step in bacterial cell wall synthesis, leading to cell lysis and death.
2-CeftazidiMe is primarily used in research settings for:
The ongoing research into derivatives like 2-CeftazidiMe reflects a broader effort in medicinal chemistry to combat antibiotic resistance and improve therapeutic options for bacterial infections.
2-Ceftazidime represents a chemically optimized third-generation cephalosporin that has maintained clinical relevance for over four decades due to its distinctive antipseudomonal activity and β-lactamase stability. Its molecular architecture strategically balances broad-spectrum coverage against Gram-negative pathogens with retained, though diminished, Gram-positive activity relative to earlier cephalosporins. This compound exemplifies purposeful antibiotic design where chemical modifications directly address emerging resistance patterns, positioning it as a cornerstone in managing serious hospital-acquired infections and a scaffold for next-generation β-lactam/β-lactamase inhibitor combinations [1] [4].
The discovery journey of ceftazidime began with the isolation of cephalosporin C from Acremonium (previously Cephalosporium) fungi by Italian scientist Giuseppe Brotzu in 1945. British scientists Edward Abraham and Guy Newton subsequently purified and described its structure in 1955, laying the foundation for semisynthetic derivatives. Ceftazidime emerged in 1978 through strategic molecular engineering of the cephalosporin core, receiving patents in 1978 and entering clinical use by 1984 [1] [7].
Structurally, ceftazidime contains two critical modifications distinguishing it from other third-generation agents:
This molecular configuration places ceftazidime within the third-generation cephalosporin classification, characterized by:
Table 1: Comparative Spectrum of Cephalosporin Generations
Generation | Gram-positive Activity | Gram-negative Activity | β-Lactamase Stability | Notable Agents |
---|---|---|---|---|
First | ++++ (MSSA, Streptococci) | + (E. coli, Klebsiella) | Low | Cefazolin, Cephalexin |
Second | +++ | ++ (H. influenzae, Proteus) | Moderate | Cefuroxime, Cefoxitin |
Third | ++ | +++ (Enterobacterales) | High (ESBLs/AmpC) | Ceftazidime, Ceftriaxone |
Fourth | +++ | ++++ (Pseudomonas) | Higher (AmpC) | Cefepime |
Fifth | ++++ (MRSA) | +++ | Variable | Ceftaroline |
Ceftazidime's clinical significance stems from its unparalleled activity against non-fermentative Gram-negative bacilli, particularly Pseudomonas aeruginosa. Unlike most third-generation cephalosporins, ceftazidime binds primarily to penicillin-binding protein 3 (PBP-3) in Gram-negative bacteria, causing rapid bacterial lysis with minimal endotoxin release—a critical advantage in sepsis management [6] [9]. Its efficacy against Pseudomonas exceeds other β-lactams when measured by weight-adjusted MIC90 values (0.03–1024 μg/mL), often retaining activity against strains resistant to ureidopenicillins and carbapenems [7] [9].
The emergence of carbapenem-resistant Enterobacterales (CRE) and extended-spectrum β-lactamases (ESBLs) necessitated ceftazidime's reinvention through combination with avibactam (CAZ-AVI). Avibactam—a non-β-lactam diazabicyclooctane β-lactamase inhibitor—irreversibly blocks class A (KPC), class C (AmpC), and some class D (OXA-48) enzymes through carbamylation, restoring ceftazidime's activity. CAZ-AVI demonstrates:
Table 2: Resistance Mechanisms and Ceftazidime's Counterstrategies
Resistance Mechanism | Effect on Ceftazidime | CAZ-AVI Activity | Prevalence |
---|---|---|---|
ESBLs (CTX-M, TEM, SHV) | Variable hydrolysis | Retained (avibactam inhibition) | 33.3% in Enterobacterales [1] |
AmpC hyperproduction | Hydrolyzed | Active (avibactam stabilizes) | 30% in P. aeruginosa [6] |
KPC carbapenemases | Hydrolyzed | High activity (MIC90: 0.5–2 μg/mL) | 20.4% in K. pneumoniae [3] |
MBLs (NDM, VIM, IMP) | Not hydrolyzed but ineffective | Requires + aztreonam | Increasing in US [8] |
Porin mutations | Reduced penetration | Variable (MW 546.57 g/mol limits diffusion) | Common in CRPA [6] |
Global resistance surveillance reveals critical patterns:
These data underscore ceftazidime's enduring value when deployed strategically through pharmacokinetic optimization (prolonged infusions) and rational combinations guided by resistance mechanisms [5] [6].
Despite four decades of clinical use, fundamental questions about ceftazidime persist:
The molecular drivers of CAZ-AVI resistance during treatment require elucidation. Documented mechanisms include:
Ceftazidime demonstrates suboptimal penetration into Pseudomonas aeruginosa biofilms—a critical deficit given that biofilms underlie 65–80% of chronic infections (e.g., cystic fibrosis, medical devices). The physicochemical basis involves:
The volume of distribution (Vd: ~17 L) and renal clearance (90%) create challenges in:
Current susceptibility testing fails to detect:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1